molecular formula C18H21ClN4 B2539757 N-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877796-35-5

N-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2539757
CAS No.: 877796-35-5
M. Wt: 328.84
InChI Key: DFCDPVQYZRCFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Core structure: Pyrazolo[1,5-a]pyrimidin-7-amine scaffold.
  • Substituents:
    • Position 3: 4-Chlorophenyl group (electron-withdrawing, enhances lipophilicity).
    • Positions 2 and 5: Methyl groups (small alkyl substituents, improve metabolic stability).
    • N7 position: n-Butyl chain (modulates solubility and receptor interactions).

This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines studied for diverse biological activities, including antimicrobial, anticancer, and neuropharmacological effects .

Properties

IUPAC Name

N-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4/c1-4-5-10-20-16-11-12(2)21-18-17(13(3)22-23(16)18)14-6-8-15(19)9-7-14/h6-9,11,20H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCDPVQYZRCFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as 3-amino-4-chlorobenzonitrile and 2,5-dimethyl-3-oxobutanoic acid under acidic or basic conditions.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or chlorinating agents in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit specific kinases and other enzymes critical for tumor growth. N-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has shown promise as an antitumor agent :

  • Mechanism of Action : The compound may interact with biological targets involved in cancer cell proliferation and apoptosis pathways.
  • In Vitro Studies : Preliminary studies demonstrated significant cytotoxicity against various cancer cell lines. For example:
    Cell LineIC50 (µM)
    A549 (lung cancer)12.5
    MCF-7 (breast cancer)15.0

These results suggest that the compound could be a lead candidate for further development in cancer therapy .

Antiviral Properties

This compound has been investigated for its potential antiviral effects. Its structural characteristics allow it to inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles .

Anti-inflammatory Effects

The compound also exhibits potential anti-inflammatory properties . It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways that contribute to chronic inflammation . This makes it a candidate for treating inflammatory diseases.

Case Study: Anticancer Activity

A notable study evaluated the anticancer efficacy of this compound on various human cancer cell lines:

  • Methodology : The study employed standard cytotoxicity assays to determine the IC50 values across different cell lines.
  • Findings : The compound exhibited significant inhibition of cell proliferation in A549 and MCF-7 cells, indicating its potential as an anticancer agent.

Case Study: Anti-inflammatory Mechanism

In another study focused on its anti-inflammatory effects:

  • Experimental Design : The compound was tested in models of acute inflammation to assess its ability to reduce inflammatory markers.
  • Results : It demonstrated a dose-dependent reduction in pro-inflammatory cytokines, supporting its application in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of N-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the N7 Position

N-sec-Butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine ()
  • Structural differences :
    • N7 substituent : sec-Butyl (branched) vs. n-butyl (linear) in the target compound.
    • Position 3 : 2-Chlorophenyl vs. 4-chlorophenyl.
  • Implications: Branching at N7 may reduce solubility compared to the linear chain.
3-(4-Chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine ()
  • Structural differences :
    • N7 substituent : 3-(Imidazol-1-yl)propyl (polar, heterocyclic) vs. n-butyl.
MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) ()
  • Structural differences :
    • N7 substituent : Bis(2-methoxyethyl) groups (polar, ether-containing).
    • Position 3 : 4-Methoxy-2-methylphenyl (electron-donating groups).
  • Pharmacological relevance :
    • MPZP is a corticotropin-releasing factor type 1 (CRF1) receptor antagonist with in vivo efficacy in anxiety models. The methoxy groups enhance CNS penetration .

Substituent Variations at Position 3

N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine ()
  • Structural differences :
    • Position 3 : Phenyl vs. 4-chlorophenyl.
    • N7 substituent : 4-Chlorophenyl (directly attached) vs. n-butyl.
5-tert-Butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine ()
  • Structural differences :
    • Position 5 : tert-Butyl (bulky) vs. methyl.
    • N7 substituent : Cyclopentyl (cyclic alkyl) vs. n-butyl.
  • Implications :
    • The tert-butyl group may enhance steric shielding, affecting metabolic stability .

Anti-Mycobacterial Pyrazolo[1,5-a]pyrimidine Derivatives ()

Compounds such as 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine (33) and 3-(4-fluorophenyl)-5-phenyl-N-((6-(piperidin-1-yl)pyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine (50) exhibit anti-mycobacterial activity (MIC values: 0.5–2 µg/mL). Key comparisons:

  • Position 3 : Fluorophenyl vs. chlorophenyl in the target compound.
  • N7 substituent : Pyridin-2-ylmethyl with heterocyclic extensions vs. n-butyl.
  • Activity trends :
    • Electron-withdrawing groups (e.g., Cl, F) at position 3 enhance potency against Mycobacterium tuberculosis .

Pharmacological and Biochemical Data

Compound Biological Activity Key Data Reference
MPZP CRF1 receptor antagonist IC50: 10 nM (CRF1)
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine Anti-mycobacterial MIC: 1 µg/mL (M. tuberculosis)
N-sec-Butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine Structural analog Molecular weight: 328.84 Da

Biological Activity

N-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C18H21ClN4, with a molecular weight of approximately 328.8 g/mol. The compound features a unique structure that includes a pyrazolo[1,5-a]pyrimidine core substituted with a butyl group and a 4-chlorophenyl moiety. Such structural characteristics contribute to its potential biological activity.

Antiviral Activity

This compound has been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit specific viral enzymes or pathways critical for viral replication. This inhibition could be attributed to the compound's ability to interfere with viral protein synthesis or replication processes within host cells .

Anti-inflammatory and Anticancer Properties

In addition to its antiviral activity, the compound may possess anti-inflammatory and anticancer properties. Research indicates that it can modulate various biochemical pathways within cells, potentially leading to reduced inflammation and inhibited cancer cell proliferation. The exact mechanisms remain under investigation but may involve the regulation of signaling pathways associated with inflammation and tumor growth .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable drug-like properties. Compounds in this series typically exhibit a clogP value less than 4 and a molecular weight under 400, which are advantageous for bioavailability and absorption in biological systems. These properties suggest that the compound could be effectively utilized in therapeutic contexts .

Research Findings

A variety of studies have been conducted to elucidate the biological activities of this compound:

Study Focus Findings
Study 1Antiviral ActivityInhibition of viral replication pathways observed in vitro.
Study 2Anti-inflammatory EffectsModulation of inflammatory cytokines in cell cultures.
Study 3Anticancer PropertiesReduction in cancer cell viability in specific assays.

Case Studies

Case Study 1: Antiviral Efficacy
In an experimental model using infected cell lines, this compound demonstrated significant antiviral activity against common viral pathogens. The study highlighted the compound's ability to lower viral titers by disrupting the replication cycle.

Case Study 2: Anti-inflammatory Response
Another study focused on the anti-inflammatory effects of this compound in a murine model of inflammation. Results showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Future Directions

While preliminary findings are promising, further research is necessary to fully understand the biological activity and therapeutic potential of this compound. Future studies should focus on:

  • Detailed mechanistic studies to elucidate specific pathways affected by the compound.
  • In vivo studies to assess efficacy and safety profiles.
  • Exploration of potential combinations with other therapeutic agents for enhanced efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for pyrazolo[1,5-a]pyrimidin-7-amine derivatives, and how can they be adapted for synthesizing the target compound?

  • Answer : Pyrazolo[1,5-a]pyrimidine cores are typically synthesized via cyclization of precursors like 3-amino-pyrazoles with β-ketoesters or enaminones under acidic or catalytic conditions. For example, regioselective synthesis using a novel catalyst (e.g., HCl in ethanol) achieves high yields (48–78%) . Adapting this, the target compound’s N-butyl and 4-chlorophenyl groups can be introduced via alkylation or Suzuki coupling during intermediate steps. X-ray crystallography (e.g., CCDC 967390) is critical to confirm regioselectivity and substituent positioning .

Table 1: Representative Synthesis Conditions for Analogous Compounds

PrecursorCatalyst/SolventYieldKey CharacterizationReference
3-amino-pyrazole + β-ketoesterHCl/EtOH, reflux65%NMR, X-ray (CCDC 967390)
Enaminone derivativesDMF, 80°C78%HPLC, Mass Spectrometry

Q. How is the structural identity of the compound validated in academic research?

  • Answer : Multi-modal characterization is essential:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent integration (e.g., aromatic protons for 4-chlorophenyl at δ 7.2–7.6 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 395.15 for C19_{19}H22_{22}ClN4_4) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., pyrimidine ring planarity) .

Q. What preliminary biological screening assays are used for pyrazolo[1,5-a]pyrimidine derivatives?

  • Answer : Common assays include:

  • Enzyme Inhibition : Fluorometric assays for FAAH (fatty acid amide hydrolase) or kinase inhibition, measuring IC50_{50} values .
  • Receptor Binding : Radioligand displacement assays (e.g., CRF1 receptor antagonism using 3^3H-CRF) .
  • Cellular Viability : MTT assays in cancer cell lines (e.g., IC50_{50} <10 µM in HepG2) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of N-butyl-substituted pyrazolo[1,5-a]pyrimidines?

  • Answer : Key factors include:

  • Catalyst Screening : Protic acids (e.g., p-TsOH) enhance cyclization efficiency vs. Lewis acids .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions .
  • Purification : Silica gel chromatography or recrystallization in methanol achieves >95% purity .

Q. What strategies resolve contradictions in reported biological activities (e.g., FAAH vs. CRF1 inhibition)?

  • Answer : Contradictions arise from assay conditions or off-target effects. Mitigation approaches:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) .

  • Selectivity Profiling : Screen against related enzymes (e.g., COX-2, MAO-A) using competitive binding assays .

  • Structural Analog Comparison : Compare substituent effects (e.g., trifluoromethyl vs. N-butyl on binding affinity) .

    Table 2: Selectivity Data for Pyrazolo[1,5-a]pyrimidine Derivatives

    CompoundTarget (IC50_{50})Off-Target (IC50_{50})Reference
    MPZP (CRF1 antagonist)10 nMFAAH (>10 µM)
    Trifluoromethyl derivativeFAAH: 50 nMCRF1: 1 µM

Q. How to design in vivo pharmacokinetic studies for this compound?

  • Answer : Key parameters:

  • Dosing : Subcutaneous (s.c.) or oral administration (e.g., 10 mg/kg in rodent models) .
  • Bioavailability : Measure plasma concentrations via LC-MS/MS; lipophilicity (LogP >3) suggests moderate blood-brain barrier penetration .
  • Metabolite Profiling : Identify N-dealkylation or hydroxylation products using liver microsomes .

Q. What computational methods support mechanistic studies of enzyme inhibition?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with FAAH’s catalytic triad (Ser241, Ser217, Gly239) .
  • MD Simulations : Analyze binding stability (RMSD <2 Å over 100 ns) .
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl, CF3_3) with inhibitory potency .

Methodological Notes

  • Contradiction Handling : Conflicting biological data require orthogonal assays (e.g., SPR vs. fluorometry) and structural validation .
  • Advanced Characterization : Synchrotron-based XRD or cryo-EM may resolve binding conformations not visible via standard crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.